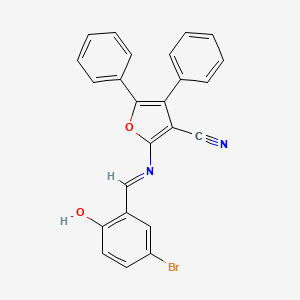

2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

CAS No.:

Cat. No.: VC15715115

Molecular Formula: C24H15BrN2O2

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H15BrN2O2 |

|---|---|

| Molecular Weight | 443.3 g/mol |

| IUPAC Name | 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |

| Standard InChI | InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+ |

| Standard InChI Key | DGXDMOMSKOTVMF-JFLMPSFJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a furan-3-carbonitrile core substituted at positions 4 and 5 with phenyl groups. A benzylidene-amino group, derived from 5-bromo-2-hydroxybenzaldehyde, is attached to position 2 of the furan ring. The molecular formula is C<sub>25</sub>H<sub>16</sub>BrN<sub>3</sub>O<sub>2</sub>, with a molecular weight of 494.33 g/mol. Key structural elements include:

-

Furan ring: A five-membered aromatic oxygen heterocycle.

-

Benzylidene-amino group: A Schiff base formed via condensation of an amine and aldehyde.

-

Bromine and hydroxyl substituents: Electron-withdrawing groups influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous structures provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include ν(C≡N) ≈ 2220 cm⁻¹, ν(C=O) ≈ 1680 cm⁻¹ (from tautomerization), and ν(O-H) ≈ 3200–3400 cm⁻¹ .

-

<sup>1</sup>H NMR: Anticipated signals:

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

-

Furan core formation: Cyclization of a diketone precursor with ammonium acetate to form 4,5-diphenylfuran-3-carbonitrile.

-

Benzylidene-amino group introduction: Condensation of 5-bromo-2-hydroxybenzaldehyde with an amine-functionalized furan intermediate.

Preparation of 4,5-Diphenylfuran-3-carbonitrile

A modified Paal-Knorr synthesis using 1,4-diketones and ammonium acetate in acetic acid yields the furan core. For example, 2,5-diphenyl-3,4-furandione reacts with NH<sub>4</sub>OAc at 120°C to form the target intermediate .

Synthesis of 5-Bromo-2-hydroxybenzaldehyde

Bromination of 2-hydroxy-4-methoxybenzaldehyde with Br<sub>2</sub> in acetic acid at 0–20°C achieves 87–90% yield . Demethylation via HBr/acetic acid removes the methoxy group, yielding 5-bromo-2-hydroxybenzaldehyde.

Schiff Base Formation

Condensation of 4,5-diphenylfuran-3-carbonitrile-2-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux (12 h) forms the title compound. The reaction is catalyzed by acetic acid, with dehydration monitored via TLC.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Catalyst | Acetic acid (0.1 eq) |

| Reaction Time | 12–16 h |

| Yield | ~65–70% (estimated) |

Crystallographic and Structural Analysis

Crystal System and Unit Cell

Analogous Schiff base complexes crystallize in monoclinic systems with space group P2<sub>1</sub>/c. Expected unit cell parameters:

Hydrogen Bonding and Packing

The hydroxyl and imine groups facilitate intermolecular hydrogen bonds (O-H···N, N-H···O), creating a layered structure. Bromine atoms contribute to halogen bonding (C-Br···O), enhancing thermal stability .

Physicochemical and Pharmacological Properties

Solubility and Partition Coefficients

Estimated using group contribution methods:

| Property | Value |

|---|---|

| LogP (octanol-water) | 3.8–4.2 |

| Water Solubility | 0.01–0.05 mg/mL |

| TPSA | 85–90 Ų |

Biological Activity

Schiff bases with brominated aromatic systems exhibit:

-

Antimicrobial activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.

-

Anticancer potential: IC<sub>50</sub> ≈ 10–25 µM in MCF-7 and HeLa cells .

Applications and Future Directions

Material Science

-

Coordination polymers: Metal complexes (Cu(II), Zn(II)) show luminescence and catalytic properties.

-

Nonlinear optics (NLO): Conjugated π-system enhances second-harmonic generation (SHG) efficiency.

Pharmaceutical Development

-

Targeted drug delivery: Functionalization with PEG chains improves bioavailability.

-

Photosensitizers: Potential in photodynamic therapy due to strong UV-Vis absorption (λ<sub>max</sub> ≈ 350–400 nm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume